molecular formula C10H16Cl2N2O2 B1531481 Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride CAS No. 33560-87-1

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No. B1531481
CAS RN: 33560-87-1
M. Wt: 267.15 g/mol
InChI Key: LGQBRRAWFWTBDN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound with the molecular weight of 267.15 . Its IUPAC name is ethyl 2-amino-3-(2-pyridinyl)propanoate dihydrochloride . It is typically stored at room temperature and is available in solid form .


Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride has been determined using single crystal X-ray diffraction . The InChI code for this compound is 1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H .


Physical And Chemical Properties Analysis

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a solid at room temperature . It has a molecular weight of 267.15 . .

Scientific Research Applications

  • Crystallography and Molecular Structure Analysis : In a study by Liu et al. (2012), the compound's crystal structure was analyzed. The benzene and pyridine rings form specific dihedral angles with the benzimidazole mean plane. This structural analysis is significant for understanding the molecular interactions and stability of the compound (Liu et al., 2012).

  • Polymorphism in Pharmaceutical Compounds : Vogt et al. (2013) characterized two polymorphic forms of a related compound using spectroscopic and diffractometric techniques. This research is essential for pharmaceutical development, as polymorphism can affect drug efficacy and stability (Vogt et al., 2013).

  • Synthesis of Tetrahydropyridines : Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation reaction using a related compound to synthesize tetrahydropyridines. These compounds are of interest for their potential applications in medicinal chemistry (Zhu et al., 2003).

  • Synthesis of 2-Aminohydropyridines and Pyridinones : Sun et al. (2011) developed a method to synthesize functionalized 2-aminohydropyridines and 2-pyridinones, starting with related compounds. These products have potential applications in various chemical synthesis processes (Sun et al., 2011).

  • Reactivity with Nucleophilic Reagents : Harb et al. (1989) studied the reactivity of a similar compound with various nucleophilic reagents, leading to the formation of diverse pyridine derivatives. These reactions are crucial for creating novel compounds with potential therapeutic applications (Harb et al., 1989).

  • Synthesis of Anticancer Agents : Temple et al. (1983) researched the synthesis of potential anticancer agents using a related compound. They investigated the effects of these pyridooxazines and pyridothiazines on cell proliferation and survival in mice with leukemia (Temple et al., 1983).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

ethyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQBRRAWFWTBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741487
Record name Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

CAS RN

33560-87-1
Record name Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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